![molecular formula C17H17NO4 B214510 3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214510.png)
3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one is a compound that has gained attention in recent years due to its potential applications in scientific research. This molecule is a synthetic derivative of indole, which is a naturally occurring compound found in plants and animals. The unique structure of this compound makes it an interesting target for researchers who are interested in studying its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one is not well understood. However, it is believed to act as an inhibitor of certain enzymes involved in cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one has a variety of biochemical and physiological effects. These effects include inhibition of cell growth and proliferation, induction of apoptosis, and modulation of cellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one in lab experiments is its unique structure, which allows for the study of its specific biochemical and physiological effects. However, a limitation of using this compound is its relatively complex synthesis method, which may limit its availability for certain experiments.
Zukünftige Richtungen
There are several possible future directions for research involving 3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one. These include:
1. Further studies of the compound's mechanism of action, which could provide insights into its potential applications in drug discovery.
2. Investigation of the compound's effects on specific cellular signaling pathways, which could lead to the development of targeted therapies for various diseases.
3. Exploration of the compound's potential applications in cancer research, including its ability to inhibit cell growth and induce apoptosis in cancer cells.
4. Development of more efficient synthesis methods for the compound, which could increase its availability for use in lab experiments.
Synthesemethoden
The synthesis of 3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one involves several steps. The starting material is indole-2-carboxylic acid, which is converted to an acid chloride using thionyl chloride. The resulting acid chloride is then reacted with 2,4-dimethylfuran-3-amine to form the corresponding amide. This amide is then reduced using lithium aluminum hydride to produce the final compound.
Wissenschaftliche Forschungsanwendungen
The unique structure of 3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one makes it an interesting target for scientific research. This compound has been shown to have potential applications in a variety of fields, including cancer research, neurology, and drug discovery.
Eigenschaften
Produktname |
3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one |
---|---|
Molekularformel |
C17H17NO4 |
Molekulargewicht |
299.32 g/mol |
IUPAC-Name |
3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-methylindol-2-one |
InChI |
InChI=1S/C17H17NO4/c1-10-9-22-11(2)15(10)14(19)8-17(21)12-6-4-5-7-13(12)18(3)16(17)20/h4-7,9,21H,8H2,1-3H3 |
InChI-Schlüssel |
JFOMJYCIJGDXPV-UHFFFAOYSA-N |
SMILES |
CC1=COC(=C1C(=O)CC2(C3=CC=CC=C3N(C2=O)C)O)C |
Kanonische SMILES |
CC1=COC(=C1C(=O)CC2(C3=CC=CC=C3N(C2=O)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.